![molecular formula C21H18N2O3 B2459126 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-33-9](/img/structure/B2459126.png)
5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a member of the family of N-heterocyclic compounds . It has a linear formula of C21H13BrClN3O3 and a molecular weight of 470.713 .
Synthesis Analysis
The synthesis of similar compounds has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrazolo[1,5-c][1,3]oxazine ring, which is a fused, rigid, and planar N-heterocyclic system .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In particular, the inclusion of the furan nucleus has led to the creation of innovative antibacterial agents. Researchers have synthesized various furan derivatives and evaluated their activity against both gram-positive and gram-negative bacteria . For instance, recent studies have investigated nitrofurantoin analogues containing furan scaffolds, demonstrating their potential as antimicrobial agents . Further exploration of the antibacterial properties of this compound could contribute to combating microbial resistance.
Antitumor Potential
While the primary focus has been on antibacterial applications, furan derivatives also exhibit promising antitumor activity. Researchers have synthesized compounds containing furan moieties and evaluated their effects on cancer cell lines. For example, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one has been investigated for its potential as an antitumor agent . Further studies in this area could uncover novel therapeutic strategies.
Protein Tyrosine Kinase Inhibition
Furan-based compounds have been explored as inhibitors of protein tyrosine kinases (PTKs). These enzymes play crucial roles in cell signaling and are implicated in various diseases, including cancer. Researchers have synthesized furan-2-yl (phenyl)methanone derivatives and assessed their inhibitory activity against PTKs in vitro . Investigating the specific mechanisms of action and selectivity of these compounds could lead to targeted therapies.
Herbicidal Properties
Beyond human health, furan derivatives have potential applications in agriculture. Some compounds containing furan rings exhibit herbicidal activity. For instance, introducing specific substituents (such as CF3 or F) to the benzene ring of furan-based compounds can enhance their weed-controlling spectrum . Understanding the structure-activity relationships in herbicidal furan derivatives may contribute to sustainable crop management.
Other Therapeutic Applications
Furan derivatives have been explored for various other therapeutic purposes, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiety effects . Additionally, they have shown potential as anti-glaucoma, antihypertensive, anti-aging, and anticancer agents . Further studies are needed to fully elucidate their mechanisms of action and clinical viability.
properties
IUPAC Name |
5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(26-20(15)18)19-11-6-12-25-19/h2-12,17,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSMGQXTMYIIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

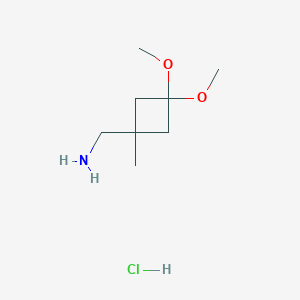

![2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2459047.png)
![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2459048.png)
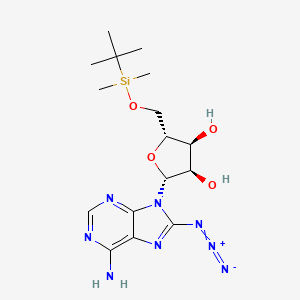
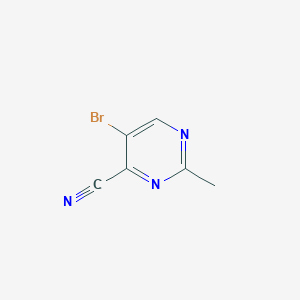
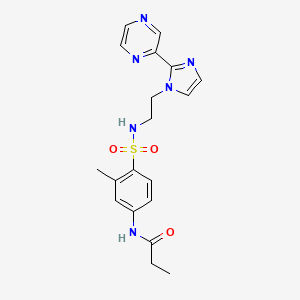

![3-(2,4-dichlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2459056.png)
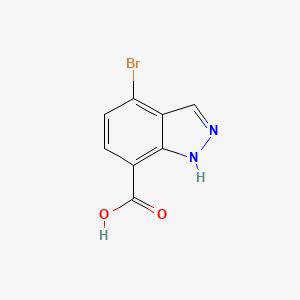
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2459058.png)
![N-(2,6-dimethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2459062.png)
![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2459066.png)